molecular formula C19H19NO B1327210 2-Methyl-3'-(3-pyrrolinomethyl) benzophenone CAS No. 898789-59-8

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone

Cat. No. B1327210
CAS RN: 898789-59-8
M. Wt: 277.4 g/mol
InChI Key: HNEZFDOTDOLPDG-UHFFFAOYSA-N
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Description

2-Methyl-3’-(3-pyrrolinomethyl) benzophenone is a chemical compound . It is commonly referred to as MPI. It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula for 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone is C19H19NO . Its molecular weight is 277.4 g/mol.


Chemical Reactions Analysis

The specific chemical reactions involving 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone are not specified in the search results .

Scientific Research Applications

Industrial Photoinitiators

In industrial applications, it serves as a photoinitiator. Photoinitiators are compounds that decompose upon light exposure to produce free radicals, which are necessary for initiating polymerization processes in the production of plastics and adhesives.

Each of these applications leverages the unique chemical properties of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone , demonstrating its versatility and importance in scientific research across various fields .

Mechanism of Action

The mechanism of action for 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone is not provided in the search results .

Future Directions

The future directions for the use or study of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone are not specified in the search results .

properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEZFDOTDOLPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643464
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone

CAS RN

898789-59-8
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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